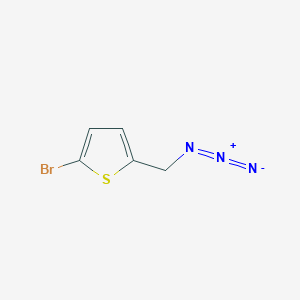

2-(Azidomethyl)-5-bromothiophene

Description

2-(Azidomethyl)-5-bromothiophene (CAS: 1250959-44-4) is a heterocyclic compound featuring a thiophene ring substituted with an azidomethyl group at the 2-position and a bromine atom at the 5-position. Its molecular formula is C₅H₃BrN₃S, with a molecular weight of 230.07 g/mol. The azide group (-N₃) enables participation in click chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), while the bromine atom serves as a site for further functionalization via cross-coupling reactions (e.g., Suzuki-Miyaura) . This dual functionality makes it a versatile intermediate in pharmaceutical and materials science applications.

Properties

IUPAC Name |

2-(azidomethyl)-5-bromothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrN3S/c6-5-2-1-4(10-5)3-8-9-7/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWDGPRKFDFZDPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)Br)CN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Azidomethyl)-5-bromothiophene typically involves the bromination of thiophene followed by the introduction of the azidomethyl group. One common method starts with 5-bromothiophene, which undergoes a nucleophilic substitution reaction with sodium azide (NaN3) in the presence of a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for safety due to the potentially hazardous nature of azides. Continuous flow reactors and automated systems may be employed to enhance efficiency and control.

Chemical Reactions Analysis

Types of Reactions

2-(Azidomethyl)-5-bromothiophene can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

Cycloaddition Reactions:

Reduction Reactions: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium azide (NaN3), DMF or DMSO as solvents, elevated temperatures.

Cycloaddition: Alkynes, copper(I) catalysts, room temperature or slightly elevated temperatures.

Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas with a palladium catalyst.

Major Products

Substitution: Various substituted thiophenes depending on the nucleophile used.

Cycloaddition: 1,2,3-Triazoles.

Reduction: 2-(Aminomethyl)-5-bromothiophene.

Scientific Research Applications

2-(Azidomethyl)-5-bromothiophene has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the formation of triazoles through click chemistry.

Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of bioactive compounds.

Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its ability to undergo various chemical transformations.

Mechanism of Action

The mechanism of action of 2-(Azidomethyl)-5-bromothiophene is largely dependent on the specific reactions it undergoes. For example, in cycloaddition reactions, the azide group reacts with alkynes to form triazoles through a concerted mechanism involving the formation of a five-membered ring. In reduction reactions, the azide group is converted to an amine through the transfer of electrons from the reducing agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations in Thiophene Derivatives

The reactivity and applications of 2-(Azidomethyl)-5-bromothiophene can be contextualized by comparing it to analogous thiophene-based compounds (Table 1).

| Compound | Molecular Formula | Key Functional Groups | Reactivity Highlights | Applications |

|---|---|---|---|---|

| This compound | C₅H₃BrN₃S | Azide (-N₃), Bromine (-Br) | Dual reactivity: CuAAC, cross-coupling | Drug discovery, polymer synthesis |

| 5-Bromo-2-methylthiophene | C₅H₅BrS | Methyl (-CH₃), Bromine (-Br) | Bromine enables cross-coupling; methyl limits click chemistry | Organic electronics |

| 2-Azidomethylthiophene | C₅H₅N₃S | Azide (-N₃) | Click chemistry but lacks bromine for coupling | Bioconjugation probes |

| 5-Bromo-3-hexylthiophene | C₁₀H₁₃BrS | Hexyl (-C₆H₁₃), Bromine (-Br) | Hydrophobic side chain; bromine for coupling | Polymer semiconductors |

Table 1. Comparative analysis of thiophene derivatives.

Reactivity in Click Chemistry

The azide group in this compound undergoes regioselective CuAAC with terminal alkynes to form 1,4-disubstituted triazoles, a reaction pioneered by Sharpless and Meldal . In contrast, non-azidated analogs like 5-bromo-2-methylthiophene lack this capability, limiting their utility in bioconjugation. However, the bromine atom in this compound introduces steric and electronic effects that may modulate reaction kinetics compared to simpler azidothiophenes. For example, electron-withdrawing bromine could accelerate azide cycloaddition by polarizing the -N₃ group .

Biological Activity

2-(Azidomethyl)-5-bromothiophene is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

- Chemical Formula : C8H7BrN4S

- CAS Number : 1250959-44-4

- Molecular Weight : 259.13 g/mol

The biological activity of this compound is primarily attributed to its azide functional group, which can participate in various chemical reactions, including cycloadditions and nucleophilic substitutions. These reactions can lead to the formation of biologically active derivatives that may interact with specific biological targets such as enzymes or receptors.

Antifungal Activity

Recent studies have highlighted the compound's antifungal properties. The azide group in this compound can be utilized to create derivatives that exhibit enhanced antifungal activity against resistant strains of fungi. For instance, research indicates that modifications to the thiophene ring can significantly improve the efficacy of antifungal agents by altering their interaction with fungal membranes.

Antimicrobial Activity

In addition to antifungal properties, this compound has shown promising results against various bacterial strains. The bromine atom enhances its lipophilicity, allowing better penetration through bacterial membranes. Studies have demonstrated that certain derivatives exhibit significant inhibition against Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential .

Cytotoxicity and Cancer Research

Preliminary investigations into the cytotoxic effects of this compound on cancer cell lines reveal that it may induce apoptosis in specific types of cancer cells. The compound's ability to disrupt cellular processes through reactive intermediates generated during its metabolism has been a focal point in cancer research.

Case Studies

-

Study on Antifungal Activity :

- Objective : To evaluate the antifungal activity of synthesized derivatives of this compound.

- Findings : Certain derivatives showed up to 80% inhibition against Candida albicans at a concentration of 50 µg/mL.

- : Structural modifications significantly enhance antifungal efficacy.

-

Antimicrobial Efficacy Study :

- Objective : Assess the antimicrobial properties against common pathogens.

- Results : The compound exhibited MIC values ranging from 10-30 µg/mL against Staphylococcus aureus and Escherichia coli.

- Implications : Indicates potential for development into a therapeutic agent for bacterial infections.

Data Table: Biological Activity Summary

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.